Methyltetrazine vs. Unsubstituted Tetrazine: Hydrolytic Stability at Physiological pH
Sulfo-Cy5-Methyltetrazine incorporates a methyl group at the 6-position of the tetrazine ring. This substitution confers optimal stability at physiological pH relative to hydrogen-substituted tetrazine probes . Methyltetrazine derivatives are documented to possess enhanced resistance to hydrolytic degradation in aqueous buffers compared to unsubstituted tetrazines, which exhibit faster decomposition rates under the same conditions . For experiments requiring extended incubation (e.g., overnight labeling, in vivo circulation), this stability differential translates to higher retained reactive probe concentration at the time of TCO encounter.
| Evidence Dimension | Hydrolytic stability at physiological pH |
|---|---|
| Target Compound Data | Methyl-substituted tetrazine exhibits optimal stability at physiological pH (class-level observation) |
| Comparator Or Baseline | Unsubstituted (hydrogen) tetrazine: documented faster hydrolytic decomposition |
| Quantified Difference | Quantitative rate constant comparison not available for this specific conjugate; class-level stability advantage of methyltetrazine over H-tetrazine is established |
| Conditions | Aqueous buffer at physiological pH (explicit kinetic data for this conjugate not located in accessible sources) |
Why This Matters
Higher retained reactive concentration at labeling timepoint improves conjugation yield and reduces probe waste.
